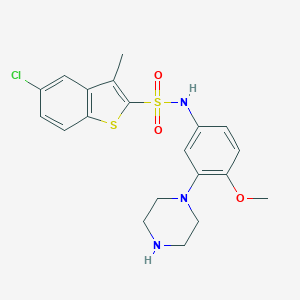

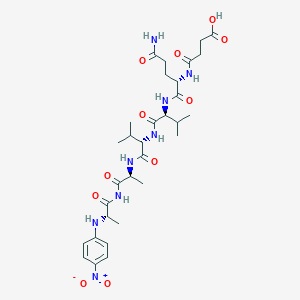

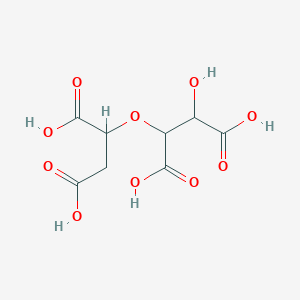

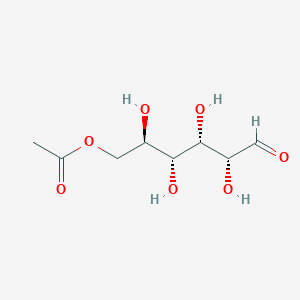

![molecular formula C30H37NO7 B049900 Acide 1-[3-(4-Décoxyphénoxy)-2-oxopropyl]-3-méthoxycarbonylindole-5-carboxylique CAS No. 888320-29-4](/img/structure/B49900.png)

Acide 1-[3-(4-Décoxyphénoxy)-2-oxopropyl]-3-méthoxycarbonylindole-5-carboxylique

Vue d'ensemble

Description

CAY10502 est un inhibiteur puissant de la phospholipase A2 alpha cytosolique dépendante du calcium (cPLA2α). Cette enzyme joue un rôle crucial dans la cascade de l'acide arachidonique et la réponse inflammatoire associée à cette voie métabolique. Le composé a une formule moléculaire de C30H37NO7 et un poids moléculaire de 523,6 g/mol .

Applications De Recherche Scientifique

CAY10502 has a wide range of scientific research applications, including:

Chemistry: It is used as a chemical probe to study the role of cPLA2α in various biochemical pathways.

Biology: The compound is used to investigate the molecular mechanisms underlying cellular responses to external stimuli.

Medicine: CAY10502 is studied for its potential therapeutic applications in treating inflammatory diseases and retinopathy.

Industry: The compound is used in the development of new pharmaceuticals and as a tool in drug discovery .

Mécanisme D'action

Target of Action

The primary target of 1-[3-(4-Decoxyphenoxy)-2-oxopropyl]-3-methoxycarbonylindole-5-carboxylic acid is the Calcium-dependent cytosolic Phospholipase A2 (cPLA2α) . This enzyme plays a crucial role in the metabolism of phospholipids, particularly in the hydrolysis of the sn-2 position of phospholipids, leading to the production of lysophospholipids and free fatty acids .

Mode of Action

This compound acts as a potent inhibitor of cPLA2α. It binds to the enzyme and inhibits its activity, thereby preventing the hydrolysis of phospholipids . This inhibition disrupts the normal metabolic processes involving phospholipids and alters the cellular functions dependent on these molecules .

Biochemical Pathways

The inhibition of cPLA2α affects the arachidonic acid pathway . Under normal conditions, cPLA2α catalyzes the release of arachidonic acid from membrane phospholipids. This free arachidonic acid is then metabolized to produce various eicosanoids, which are signaling molecules that mediate various physiological responses . By inhibiting cPLA2α, this compound reduces the production of arachidonic acid and subsequently the eicosanoids, thereby affecting the associated physiological responses .

Result of Action

The inhibition of cPLA2α by this compound leads to a decrease in the mobilization of arachidonic acid from human platelets stimulated by A23187 or TPA . This results in a disruption of the normal physiological responses mediated by the metabolites of arachidonic acid .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : Les conditions de réaction impliquent généralement l'utilisation de solvants organiques tels que le diméthylformamide (DMF) et le diméthylsulfoxyde (DMSO), ainsi que des catalyseurs pour faciliter les réactions .

Méthodes de production industrielle : La production industrielle de CAY10502 suivrait probablement des voies de synthèse similaires, mais à plus grande échelle. Cela impliquerait l'optimisation des conditions de réaction pour maximiser le rendement et la pureté, et la garantie que le processus est rentable et évolutif. L'utilisation de réactifs de haute pureté et de techniques de purification avancées serait essentielle pour atteindre la qualité de produit souhaitée .

Analyse Des Réactions Chimiques

Types de réactions : CAY10502 subit différents types de réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé dans des conditions spécifiques pour former des dérivés oxydés.

Réduction : Des réactions de réduction peuvent être effectuées pour modifier les groupes fonctionnels présents dans le composé.

Substitution : Des réactions de substitution peuvent être utilisées pour introduire différents substituants dans la molécule

Réactifs et conditions courants :

Oxydation : Des agents oxydants courants tels que le permanganate de potassium ou le peroxyde d'hydrogène peuvent être utilisés.

Réduction : Des agents réducteurs comme l'hydrure de lithium et d'aluminium ou le borohydrure de sodium sont généralement utilisés.

Substitution : Différents nucléophiles et électrophiles peuvent être utilisés en fonction de la substitution souhaitée

Produits principaux : Les produits principaux formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des dérivés oxydés, tandis que les réactions de substitution peuvent entraîner une variété de produits substitués .

4. Applications de recherche scientifique

CAY10502 a un large éventail d'applications de recherche scientifique, notamment :

Chimie : Il est utilisé comme sonde chimique pour étudier le rôle de la cPLA2α dans diverses voies biochimiques.

Biologie : Le composé est utilisé pour étudier les mécanismes moléculaires sous-jacents aux réponses cellulaires aux stimuli externes.

Médecine : CAY10502 est étudié pour ses applications thérapeutiques potentielles dans le traitement des maladies inflammatoires et de la rétinopathie.

Industrie : Le composé est utilisé dans le développement de nouveaux produits pharmaceutiques et comme outil dans la découverte de médicaments .

5. Mécanisme d'action

CAY10502 exerce ses effets en inhibant l'activité de la cPLA2α. Cette enzyme catalyse l'hydrolyse des phospholipides en position sn-2, conduisant à la production de lysophospholipides et d'acides gras libres. En inhibant la cPLA2α, CAY10502 réduit la mobilisation de l'acide arachidonique et la production subséquente de médiateurs pro-inflammatoires. Les cibles moléculaires et les voies impliquées comprennent la cascade de l'acide arachidonique et diverses voies de signalisation associées à l'inflammation .

Composés similaires :

CAY10501 : Un autre inhibiteur puissant de la cPLA2α avec une structure similaire mais des substituants différents.

CAY10503 : Un composé présentant une activité inhibitrice similaire mais des propriétés pharmacocinétiques différentes .

Unicité : CAY10502 est unique en raison de sa forte puissance et de sa sélectivité pour la cPLA2α. Sa capacité à inhiber la mobilisation de l'acide arachidonique à de très faibles concentrations en fait un outil précieux dans la recherche et les applications thérapeutiques potentielles .

Comparaison Avec Des Composés Similaires

CAY10501: Another potent inhibitor of cPLA2α with a similar structure but different substituents.

CAY10503: A compound with similar inhibitory activity but different pharmacokinetic properties .

Uniqueness: CAY10502 is unique due to its high potency and selectivity for cPLA2α. Its ability to inhibit arachidonic acid mobilization at very low concentrations makes it a valuable tool in research and potential therapeutic applications .

Propriétés

IUPAC Name |

1-[3-(4-decoxyphenoxy)-2-oxopropyl]-3-methoxycarbonylindole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H37NO7/c1-3-4-5-6-7-8-9-10-17-37-24-12-14-25(15-13-24)38-21-23(32)19-31-20-27(30(35)36-2)26-18-22(29(33)34)11-16-28(26)31/h11-16,18,20H,3-10,17,19,21H2,1-2H3,(H,33,34) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXDZVUAKVFVDSL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCOC1=CC=C(C=C1)OCC(=O)CN2C=C(C3=C2C=CC(=C3)C(=O)O)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H37NO7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

523.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

888320-29-4 | |

| Record name | 1-[3-(4-Decoxyphenoxy)-2-oxopropyl]-3-methoxycarbonylindole-5-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

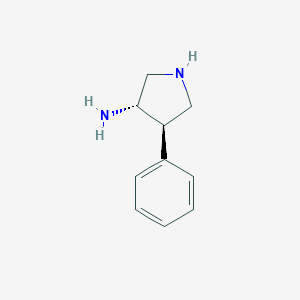

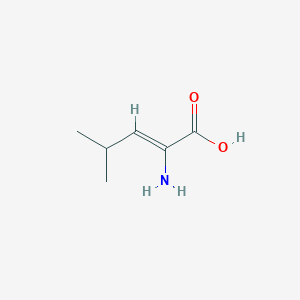

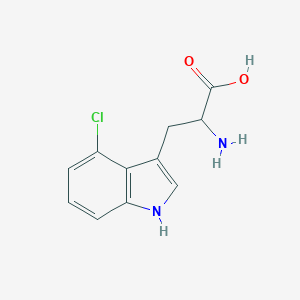

![1-[(3R,4R)-3,4-Bis(ethenyl)pyrrolidin-1-yl]-2,2,2-trifluoroethanone](/img/structure/B49825.png)